molecular formula C11H13N3 B1428977 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline CAS No. 1340579-27-2

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Cat. No.: B1428977
CAS No.: 1340579-27-2
M. Wt: 187.24 g/mol
InChI Key: WPUGXXHHVSEYCQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline: is an organic compound with the molecular formula C11H13N3 It features a pyrazole ring substituted with a methyl group and an aniline moiety, making it a versatile compound in organic synthesis and medicinal chemistry

Mechanism of Action

Target of Action

Similar compounds have been found to target thecolony stimulating factor-1 receptor (CSF-1R) , which plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.

Mode of Action

Related compounds have been shown to inhibitCYP isoforms , which are key enzymes involved in drug metabolism and bioactivation.

Biochemical Pathways

Compounds with similar structures have been found to influence theNAD+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging.

Pharmacokinetics

Related compounds have been found to be rapidly metabolized by human liver microsomes , which could impact their bioavailability.

Result of Action

Similar compounds have shown potent activity against certain targets, such as nampt , and have demonstrated anti-proliferative activity in certain cell lines .

Action Environment

It is generally recommended to store such compounds in a dark place, sealed in dry conditions, at 2-8°c to maintain their stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution: : The synthesis of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline typically begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions. The resulting pyrazole is then methylated using methyl iodide in the presence of a base like potassium carbonate.

  • Coupling Reaction: : The methylated pyrazole is then subjected to a coupling reaction with 2-methylaniline. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where the pyrazole derivative is coupled with a halogenated aniline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, converting nitro groups to amines or reducing other functional groups.

  • Substitution: : Electrophilic aromatic substitution reactions are common, where the aniline moiety can be further functionalized using reagents like halogens, sulfonyl chlorides, or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Lithium aluminum hydride (LiAlH), palladium on carbon (Pd/C) with hydrogen gas (H)

    Substitution: Halogens (Cl, Br), sulfonyl chlorides (RSOCl), nitrating agents (HNO)

Major Products

    Oxidation: Quinones, nitro derivatives

    Reduction: Amines

    Substitution: Halogenated, sulfonated, or nitrated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of ligands for catalysis and as an intermediate in the synthesis of dyes and pigments.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its role as a scaffold for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings, providing enhanced properties such as durability and resistance to environmental factors.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(1H-pyrazol-5-yl)aniline: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and biological activity.

    2-Methyl-5-(1-methyl-1H-pyrazol-3-yl)aniline:

    2-Methyl-5-(1H-pyrazol-3-yl)aniline: Similar to the previous compound but without the methyl group on the pyrazole ring.

Uniqueness

The presence of both a methyl group on the pyrazole ring and an aniline moiety in 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline provides a unique combination of electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals, offering distinct advantages in terms of reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methyl-5-(2-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUGXXHHVSEYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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